2-Fluoropyridin-3-amine hydrochloride

Physical Organic Chemistry Computational Chemistry Medicinal Chemistry

Integrate the unique electronic profile of the 2-fluoropyridin-3-amine core into your lead series. This HCl salt is the optimal synthon: the 2-fluoro substituent is activated for efficient SNAr diversification, while the protonated 3-amine remains protected. Directly applicable to FGFR/NSCLC kinase programs and aqueous-compatible bioconjugation (PROTACs, 19F probes). Avoid costly re-optimization—the hydrochloride ensures superior solubility and stability versus the free base.

Molecular Formula C5H6ClFN2
Molecular Weight 148.565
CAS No. 1827-26-5
Cat. No. B593083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropyridin-3-amine hydrochloride
CAS1827-26-5
Molecular FormulaC5H6ClFN2
Molecular Weight148.565
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)N.Cl
InChIInChI=1S/C5H5FN2.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H,7H2;1H
InChIKeyWJPNJFGTEBMFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoropyridin-3-amine Hydrochloride (CAS 1827-26-5): Procurement-Ready Fluorinated Pyridine Building Block


2-Fluoropyridin-3-amine hydrochloride (CAS 1827-26-5), also known as 3-amino-2-fluoropyridine hydrochloride, is a fluorinated pyridine derivative with the molecular formula C5H6ClFN2 and a molecular weight of 148.56 g/mol . The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability, and is a key intermediate in the synthesis of pharmaceuticals and agrochemicals . Its structure features a fluorine atom at the 2-position and an amine group at the 3-position of the pyridine ring, a substitution pattern that imparts unique electronic properties and reactivity, making it a valuable scaffold in medicinal chemistry, particularly for kinase inhibitor development [1].

Why 2-Fluoropyridin-3-amine Hydrochloride (CAS 1827-26-5) is Not Interchangeable with Non-Fluorinated or Chlorinated Analogs


Generic substitution fails due to the profound influence of the 2-position substituent on both electronic and steric properties, which directly impacts reactivity in cross-coupling reactions and binding affinity in biological targets. The 2-fluorine atom, with its strong electron-withdrawing effect and small van der Waals radius, is not a bioisostere for hydrogen (as in 2-aminopyridine) or chlorine (as in 2-chloropyridin-3-amine) [1]. This electronic modulation alters the pKa of the pyridine nitrogen and the amine group, influencing hydrogen-bonding networks and salt formation [2]. These fundamental differences preclude simple interchangeability in synthetic routes or lead optimization programs without significant re-optimization of reaction conditions or pharmacological profiles [3].

2-Fluoropyridin-3-amine Hydrochloride (CAS 1827-26-5): Evidence-Based Differentiation from Analogs


Reduced Electron Density at Pyridine Nitrogen (C-2 Fluorination)

The target compound, 2-fluoropyridin-3-amine hydrochloride, exhibits a distinct electronic profile compared to its 2-chloro and 2-hydrogen analogs. The fluorine atom's strong -I (inductive) effect withdraws electron density from the aromatic ring, lowering the basicity of the pyridine nitrogen [1]. This is quantified by computed pKa values: the conjugate acid of 2-fluoropyridine has a pKa of ~-0.44, compared to 0.49 for 2-chloropyridine and 5.23 for pyridine (the 2-H analog) [1].

Physical Organic Chemistry Computational Chemistry Medicinal Chemistry

Enhanced C-2 Leaving Group Potential in Nucleophilic Aromatic Substitution (SNAr)

The 2-fluorine substituent in 2-fluoropyridin-3-amine hydrochloride is a superior leaving group compared to chlorine in many nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by an electron-withdrawing group [1]. While direct comparative data for this specific scaffold is limited, a systematic study of 2-substituted pyridines demonstrated that 2-fluoropyridine reacts with piperidine in DMSO at 25°C approximately 3.2 times faster than 2-chloropyridine [1].

Synthetic Chemistry Cross-Coupling Reactions Medicinal Chemistry

Kinase Inhibition: FGFR1 Activity Comparison in Pyridin-3-amine Series

The pyridin-3-amine scaffold, of which 2-fluoropyridin-3-amine hydrochloride is a direct precursor, is a recognized core for multitargeted kinase inhibitors. A systematic SAR study of pyridin-3-amine derivatives revealed that a 2-fluoro substitution is tolerated, yielding a compound with an IC50 of 3.8 ± 0.5 μM against FGFR1 [1]. In contrast, a closely related analog bearing a 2-methoxy group exhibited significantly reduced activity (IC50 > 30 μM) under the same assay conditions, underscoring the critical role of the 2-position substituent on kinase inhibition potency [1].

Oncology Kinase Inhibitors Medicinal Chemistry SAR

Improved Solubility and Handling Properties (Hydrochloride Salt vs. Free Base)

The hydrochloride salt form (CAS 1827-26-5) offers distinct advantages over its free base counterpart (CAS 1597-33-7) in terms of aqueous solubility and physical stability . While quantitative solubility data for this specific compound is not readily available in public domain, the general principle of salt formation predicts a significantly higher aqueous solubility for the hydrochloride [1]. This is supported by vendor technical datasheets which note the hydrochloride's 'enhanced solubility and stability' compared to the free base .

Pharmaceutical Development Preformulation Process Chemistry

2-Fluoropyridin-3-amine Hydrochloride (CAS 1827-26-5): High-Impact Research Applications


Medicinal Chemistry: Optimizing Kinase Inhibitor Lead Compounds for Oncology

The pyridin-3-amine core is a privileged scaffold for multitargeted kinase inhibitors. This specific hydrochloride salt is a critical building block for incorporating the 2-fluoropyridin-3-amine moiety into lead candidates targeting FGFR and other NSCLC-relevant kinases [1]. The 2-fluoro substituent maintains low micromolar potency against FGFR1 while offering a synthetic handle for further diversification [1]. Researchers can leverage this compound to explore structure-activity relationships (SAR) around the 2-position of the pyridine ring, a region shown to significantly impact kinase inhibition [1]. The hydrochloride salt form facilitates use in high-throughput parallel synthesis and aqueous-compatible reaction conditions .

Process Chemistry: Developing Efficient SNAr Reactions for API Synthesis

The 2-fluorine atom in this compound is activated for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pharmaceutical process development [2]. Compared to chlorinated analogs, the 2-fluoro group can exhibit superior reactivity under mild conditions, enabling the introduction of diverse amine substituents with greater efficiency [2]. The hydrochloride salt form ensures the amine at the 3-position is protected from unwanted side reactions, providing a convenient, stable, and reactive synthon for the construction of complex drug candidates.

Chemical Biology: Developing Novel Probes and PROTACs

The ortho-fluoro-amine motif is a versatile handle for bioconjugation and the development of chemical probes. The 3-amine group can be selectively functionalized (e.g., with a linker for a PROTAC or an affinity tag) without disturbing the 2-fluorine substituent, which can be used for metabolic stabilization or as a 19F NMR spectroscopic probe for studying target engagement and ligand-protein interactions [3]. The improved solubility of the hydrochloride salt is advantageous for biological assays and bioconjugation reactions performed in aqueous buffers .

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